molecular formula C9H12ClN3O2 B12335583 Ethyl [(2-amino-6-chloropyridin-3-yl)methyl]carbamate CAS No. 89660-18-4

Ethyl [(2-amino-6-chloropyridin-3-yl)methyl]carbamate

Cat. No.: B12335583
CAS No.: 89660-18-4
M. Wt: 229.66 g/mol
InChI Key: GADAZMBZYXBJIB-UHFFFAOYSA-N
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Description

Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with an amino group, a chlorine atom, and a carbamate ester

Properties

CAS No.

89660-18-4

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl N-[(2-amino-6-chloropyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C9H12ClN3O2/c1-2-15-9(14)12-5-6-3-4-7(10)13-8(6)11/h3-4H,2,5H2,1H3,(H2,11,13)(H,12,14)

InChI Key

GADAZMBZYXBJIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=C(N=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate typically involves the reaction of 2-Amino-6-chloropyridine with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Amino-6-chloropyridine+Methyl isocyanateEthyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate\text{2-Amino-6-chloropyridine} + \text{Methyl isocyanate} \rightarrow \text{Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate} 2-Amino-6-chloropyridine+Methyl isocyanate→Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate

Industrial Production Methods

In an industrial setting, the production of Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-Amino-3-pyridyl)(methyl)carbamate
  • Ethyl (2-Amino-6-bromo-3-pyridyl)(methyl)carbamate
  • Ethyl (2-Amino-6-fluoro-3-pyridyl)(methyl)carbamate

Uniqueness

Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity

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